4-tert-butyl-N'-hydroxybenzenecarboximidamide chemical structure and properties
4-tert-butyl-N'-hydroxybenzenecarboximidamide chemical structure and properties
Executive Summary
4-tert-butyl-N'-hydroxybenzenecarboximidamide (CAS: 175204-39-4), also known as 4-tert-butylbenzamidoxime , is a pivotal organonitrogen intermediate in medicinal chemistry.[1] Belonging to the amidoxime class, it serves two primary functions in drug development:
-
Pharmacophore Precursor: It is the immediate synthetic precursor to 3-(4-tert-butylphenyl)-1,2,4-oxadiazoles, a privileged scaffold in GPCR modulators and anti-inflammatory agents.[1]
-
Prodrug Moiety: It acts as a bio-reducible prodrug for 4-tert-butylbenzamidine.[1] The
-hydroxy group lowers the basicity ( ) and increases lipophilicity compared to the parent amidine, significantly enhancing oral bioavailability and blood-brain barrier (BBB) penetration before undergoing in vivo reduction by the mARC (mitochondrial Amidoxime Reducing Component) system.
This guide details the physicochemical profile, a validated synthesis protocol, and the mechanistic pathways relevant to its application in pharmaceutical research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The structural integrity of 4-tert-butylbenzamidoxime relies on the stability of the amidoxime functionality (
Structural Analysis[1][9]
-
Lipophilic Domain: The tert-butyl group provides significant steric bulk and hydrophobicity, enhancing interaction with hydrophobic pockets in enzyme active sites (e.g., serine proteases).
-
Polar Domain: The amidoxime headgroup acts as a bidentate ligand for metal chelation and a hydrogen bond donor/acceptor system.[1]
Table 1: Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
| CAS Number | 175204-39-4 | |
| Molecular Formula | ||
| Molecular Weight | 192.26 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 138–142 °C | Typical range for pure benzamidoximes |
| Predicted LogP | ~2.3 | Lipophilic, good membrane permeability |
| pKa (Acidic) | ~10.5 | OH group deprotonation |
| pKa (Basic) | ~4.5 | Protonation of oxime nitrogen |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |
Validated Synthesis Protocol
Objective: Synthesis of 4-tert-butylbenzamidoxime from 4-tert-butylbenzonitrile via nucleophilic addition of hydroxylamine.
Mechanism: The reaction proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group.[1] This is a self-validating reaction; the disappearance of the sharp nitrile peak (~2220 cm⁻¹) in IR spectroscopy confirms conversion.[1]
Materials
-
Precursor: 4-tert-butylbenzonitrile (1.0 eq)[1]
-
Reagent: Hydroxylamine hydrochloride (
) (3.0 eq) -
Base: Sodium Carbonate (
) (1.5 eq) or Triethylamine ( ) -
Solvent: Ethanol/Water (2:1 v/v)
Step-by-Step Methodology
-
Preparation of Free Hydroxylamine:
-
Dissolve
(3.0 eq) in a minimum amount of water. -
In a separate flask, dissolve
(1.5 eq) in water. -
Slowly add the carbonate solution to the hydroxylamine solution.[1] Caution:
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-
-
Addition of Nitrile:
-
Dissolve 4-tert-butylbenzonitrile (1.0 eq) in Ethanol.
-
Add the ethanolic nitrile solution to the aqueous hydroxylamine mixture.[1]
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
-
Process Control: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will be more polar (lower
) than the nitrile.
-
-
Workup & Isolation:
-
Purification:
-
Recrystallize from Ethanol/Water or Toluene/Hexane to yield white needles.[1]
-
Synthesis Workflow Diagram
Caption: Operational workflow for the conversion of nitrile to amidoxime.
Reactivity & Medicinal Applications[1][3][6][9][10][12]
Heterocycle Formation (1,2,4-Oxadiazoles)
The most common synthetic utility of 4-tert-butylbenzamidoxime is the construction of 1,2,4-oxadiazole rings.[1] This is achieved by reacting the amidoxime with a carboxylic acid derivative (acyl chloride or anhydride).
-
Mechanism: O-acylation followed by thermal cyclodehydration.[1]
-
Relevance: The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability against hydrolysis.[1]
Prodrug Bioactivation (The mARC Pathway)
In drug discovery, highly basic amidines (e.g., thrombin inhibitors) often suffer from poor oral bioavailability due to ionization at physiological pH.
-
Strategy: Mask the amidine as an amidoxime (4-tert-butylbenzamidoxime).
-
In Vivo Action: The amidoxime is absorbed passively.[1] Once in the liver/kidney, the mitochondrial Amidoxime Reducing Component (mARC) reduces the N-O bond, regenerating the active amidine.
Biological Pathway Diagram
Caption: Metabolic activation pathway of the amidoxime prodrug to the active amidine.[1]
Analytical Characterization (Expectations)
To ensure trustworthiness in the lab, compare your isolated product against these expected spectral signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 1.30 ppm (s, 9H, tert-butyl).
-
5.80 ppm (s, 2H,
, exchangeable). - 7.40–7.60 ppm (m, 4H, AA'BB' aromatic system).
-
9.60 ppm (s, 1H,
, exchangeable).
-
IR (ATR):
-
3300–3400 cm⁻¹ (N-H / O-H stretch).
-
1650 cm⁻¹ (C=N stretch).
-
Absence of 2220 cm⁻¹ (Nitrile).
-
-
Mass Spectrometry (ESI+):
- .
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C. Amidoximes can decompose thermally; avoid prolonged exposure to heat above 50°C during drying.[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).
References
-
PubChem. 4-tert-butyl-N'-hydroxybenzenecarboximidamide (Compound Summary). National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. Synthesis of Hydroxylamines and Amidoximes. [Link]
